molecular formula C18H16O4 B1197938 Butantrone CAS No. 75464-11-8

Butantrone

Cat. No.: B1197938
CAS No.: 75464-11-8
M. Wt: 296.3 g/mol
InChI Key: AHZXFRRDQXXPJD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Butantrone can be synthesized through the acylation of 1,8-dihydroxy-9(10H)-anthracenone with butyric anhydride. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Butantrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butantrone has several scientific research applications, including:

Mechanism of Action

Butantrone exerts its effects through several mechanisms:

Comparison with Similar Compounds

Properties

CAS No.

75464-11-8

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

10-butanoyl-1,8-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C18H16O4/c1-2-5-12(19)15-10-6-3-8-13(20)16(10)18(22)17-11(15)7-4-9-14(17)21/h3-4,6-9,15,20-21H,2,5H2,1H3

InChI Key

AHZXFRRDQXXPJD-UHFFFAOYSA-N

SMILES

CCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Canonical SMILES

CCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

75464-11-8

Synonyms

10-butyryl dithranol
butantrone

Origin of Product

United States

Synthesis routes and methods

Procedure details

28.6 g (0.27 moles) butyryl chloride is added, while stirring, to a mixture containing 50.9 g (0.225 moles) anthraline in 1575 ml benzene and 27.5 ml pyridine. The reaction mixture is cooked using a return condenser for 10 hours while stirring. The solution is filtered and the filrate is evaporated dry under a lowered pressure. The residue is crystallized out from acetic acid. Yield 17.0 g (25.5% of the theoretical).
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
1575 mL
Type
solvent
Reaction Step Two
Quantity
27.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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